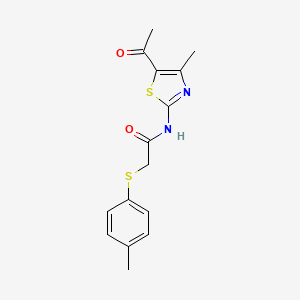
ethyl 4-(5-chloro-2-pyridin-2-yl-1H-indol-3-yl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indole derivatives, which this compound is, are a significant class of organic compounds known for their wide range of biological activities . They consist of a benzene ring fused to a pyrrole ring, forming a 2,3-benzopyrrole structure .
Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions, including electrophilic substitution . The specific reactions that “ethyl 4-(5-chloro-2-pyridin-2-yl-1H-indol-3-yl)butanoate” can undergo would depend on its exact structure and the conditions under which the reactions are carried out.Physical And Chemical Properties Analysis
The physical and chemical properties of “ethyl 4-(5-chloro-2-pyridin-2-yl-1H-indol-3-yl)butanoate” would depend on its exact molecular structure. Indole itself is a crystalline, colorless substance with a specific odor .Applications De Recherche Scientifique
Cancer Treatment
Indole derivatives have been found to have potential applications in the treatment of cancer . They have been shown to have biologically active properties that can be used in the treatment of cancer cells .
Antiviral Medication
Indole derivatives have also been found to have antiviral properties . For example, certain indole derivatives have been found to have inhibitory activity against influenza A .
Anti-inflammatory Medication
Indole derivatives can also be used as anti-inflammatory medication . They have been found to have anti-inflammatory properties, which could be used in the treatment of various inflammatory conditions .
Antioxidant
Indole derivatives have been found to have antioxidant properties . This means they could potentially be used in the treatment of conditions caused by oxidative stress .
Antimicrobial Medication
Indole derivatives have been found to have antimicrobial properties . This means they could potentially be used in the treatment of various microbial infections .
Antidiabetic Medication
Indole derivatives have been found to have antidiabetic properties . This means they could potentially be used in the treatment of diabetes .
Antimalarial Medication
Indole derivatives have been found to have antimalarial properties . This means they could potentially be used in the treatment of malaria .
Anticholinesterase Activities
Indole derivatives have been found to have anticholinesterase activities . This means they could potentially be used in the treatment of conditions such as Alzheimer’s disease .
Mécanisme D'action
Target of Action
Ethyl 4-(5-chloro-2-pyridin-2-yl-1H-indol-3-yl)butanoate is a derivative of indole, a heterocyclic compound that has been found in many important synthetic drug molecules . Indole derivatives have been shown to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .
Mode of Action
It is known that indole derivatives interact with their targets, leading to various changes in cellular processes . These interactions can result in a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
The biochemical pathways affected by ethyl 4-(5-chloro-2-pyridin-2-yl-1H-indol-3-yl)butanoate are likely to be diverse, given the broad spectrum of biological activities associated with indole derivatives . These compounds can influence a variety of pathways, leading to downstream effects that contribute to their therapeutic potential .
Result of Action
The molecular and cellular effects of ethyl 4-(5-chloro-2-pyridin-2-yl-1H-indol-3-yl)butanoate’s action are likely to be diverse, reflecting the broad range of biological activities associated with indole derivatives . These effects can include antiviral activity, anti-inflammatory responses, anticancer effects, and more .
Orientations Futures
Propriétés
IUPAC Name |
ethyl 4-(5-chloro-2-pyridin-2-yl-1H-indol-3-yl)butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-2-24-18(23)8-5-6-14-15-12-13(20)9-10-16(15)22-19(14)17-7-3-4-11-21-17/h3-4,7,9-12,22H,2,5-6,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNJFPOINTUJHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC1=C(NC2=C1C=C(C=C2)Cl)C3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-((2-Chlorophenyl)sulfonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2354883.png)
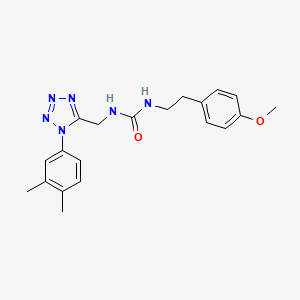

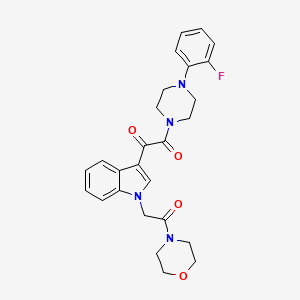
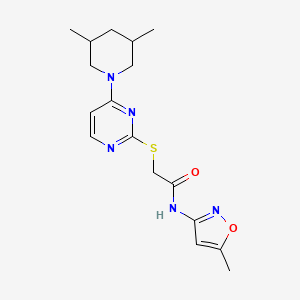
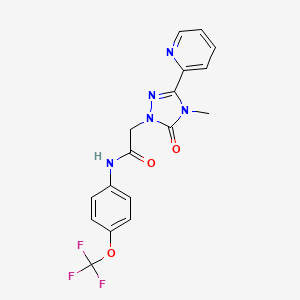

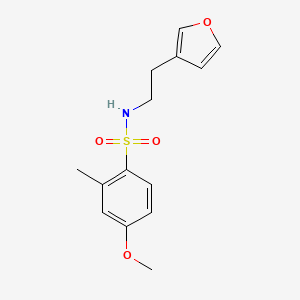
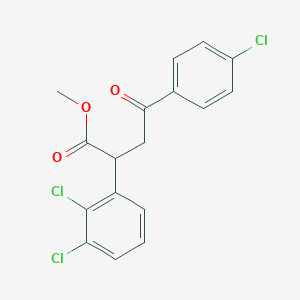
![2-[(dimethylamino)methylene]-N~1~,N~3~-diphenylmalonamide](/img/structure/B2354900.png)
![1-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea](/img/structure/B2354901.png)

![1-cyclopentyl-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2354905.png)
